1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperazine
Description
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperazine is a sulfonamide derivative of piperazine, featuring a piperazine ring substituted with a sulfonyl group attached to a 3-chloro-4-methoxyphenyl moiety. This structural motif combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its physicochemical and pharmacological properties. The compound is synthesized via nucleophilic substitution, where a 3-chloro-4-methoxyphenyl sulfonyl chloride reacts with piperazine in tetrahydrofuran (THF) under controlled conditions .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-17-11-3-2-9(8-10(11)12)18(15,16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTNXXJYSREAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant.
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation.
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways due to their wide range of biological and pharmaceutical activities.
Pharmacokinetics
The molecular weight of the compound is 184620, which is within the optimal range for oral bioavailability.
Biological Activity
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperazine moiety linked to a sulfonyl group and a chloro-methoxyphenyl substituent. Its molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The sulfonamide functionality is particularly notable for its pharmacological properties.
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Research indicates that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents .
- Anticancer Properties : Preliminary studies suggest that it may have potential as an anticancer agent, particularly through its interaction with specific molecular targets involved in tumor growth regulation .
- Neurological Applications : The compound has been investigated for its effects on neurotransmitter systems, particularly as a selective D3 dopamine receptor agonist. This activity could have implications for treating neuropsychiatric disorders .
The mechanism of action involves binding to specific receptors or enzymes, leading to modulation of their activity. For instance, it has been shown to selectively activate the D3 dopamine receptor while exhibiting minimal activity at the D2 receptor. This selectivity is crucial for reducing potential side effects associated with broader receptor activation .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of piperazine derivatives, this compound was tested against multiple bacterial strains. The results indicated significant inhibition rates, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective effects of this compound in models of dopaminergic neuron degeneration. The compound demonstrated protective effects against neurodegeneration, highlighting its therapeutic potential in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the piperazine core and substituents significantly affect the biological activity of the compound. Variations in the aryl groups and sulfonamide functionalities have been systematically explored to enhance potency and selectivity .
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Chemical Properties and Structure
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperazine has the CAS number 524711-09-9 and the MDL number MFCD03444516 . The compound contains a chlorophenyl group, a methoxy group, a sulfonyl group, and a piperazine moiety. These functional groups can undergo various chemical reactions, making the compound a potential building block in organic synthesis .
Potential Applications
Due to the limited information, the applications can only be hypothesized based on the structural components and related research:
- Pharmaceutical Research: Piperazine derivatives are frequently found in pharmaceuticals . The presence of the chlorophenyl and methoxyphenyl groups could lend the compound to uses as an intermediate in synthesizing biologically active compounds .
- Synthesis of Bioactive Compounds: This compound may serve as a versatile building block in synthesizing biologically active compounds, such as γ-secretase inhibitors or antagonists of human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .
- Drug Development: Enantiomers of piperazine derivatives have applications in medicines . The compound could potentially be explored in developing new drugs or modifying existing drug structures.
Data Table
Because of the lack of information in the search results, a comprehensive data table with detailed research findings and case studies cannot be created.
Limitations
Comparison with Similar Compounds
Substituted Phenylsulfonyl Piperazines
Several analogs share the phenylsulfonyl-piperazine scaffold but differ in substituent patterns:
- 1-[(4-Methoxyphenyl)sulfonyl]piperazine : Lacks the 3-chloro group, reducing steric hindrance and altering electronic properties. This compound has been studied for antiproliferative activity, with substituents influencing binding to kinase targets .
- 1-((2-Fluoro-6-[¹⁸F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([¹⁸F]DASA-23) : A fluorine-substituted analog used as a PET tracer for imaging pyruvate kinase M2 (PKM2) in glioblastoma. The fluorophenyl group enhances blood-brain barrier penetration compared to the chloro-methoxy analog .
- 1-[(4-Bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine (ASP): Combines a sulfonyl group with an acetylated phenoxy moiety. ASP mimics auxin signaling in plants, demonstrating how structural variations (e.g., bromophenoxy vs. chloromethoxyphenyl) dictate functional specificity .
Table 1: Structural and Functional Comparison of Sulfonyl Piperazines
Piperazine Derivatives with Halogenated Phenyl Groups
Halogenated phenylpiperazines are prevalent in neuropharmacology:
- 1-(3-Chlorophenyl)piperazine (mCPP) : A serotonin receptor agonist with affinity for 5-HT1B/2C subtypes. The absence of a sulfonyl group reduces metabolic stability compared to sulfonamide analogs .
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Exhibits 65-fold selectivity for 5-HT1B over 5-HT1A receptors. The trifluoromethyl group enhances lipophilicity and receptor binding compared to chloro-methoxy analogs .
- 1-(4-Methoxyphenyl)piperazine (MeOPP) : A designer drug with stimulant effects. The para-methoxy group lacks the steric and electronic effects of the 3-chloro-4-methoxy substitution, leading to divergent biological outcomes .
Pharmacological and Functional Differences
- Serotonin Receptor Modulation: this compound’s sulfonyl group may reduce CNS penetration compared to non-sulfonylated analogs like mCPP, which potently suppress locomotor activity via 5-HT1B/1C receptors . TFMPP and mCPP exhibit hallucinogenic/stimulant effects, whereas sulfonyl piperazines like [¹⁸F]DASA-23 are optimized for diagnostic applications due to their stability and target selectivity .
Antimicrobial and Antiproliferative Activity :
- 1-[(4-Methoxyphenyl)sulfonyl]piperazine derivatives show moderate antiproliferative activity, while chloro-substituted analogs (e.g., 3-chloro-4-methoxy) may enhance kinase inhibition due to improved electron withdrawal .
- Piperazines with 4-methoxyphenyl groups (e.g., compound 1c in ) inhibit Candida albicans virulence, whereas chloro-methoxy substitutions could further modulate antifungal potency .
Key Structural Modifications :
- Chloro vs. Fluoro : Fluorine substitution (e.g., in [¹⁸F]DASA-23) improves pharmacokinetics but requires specialized radiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
